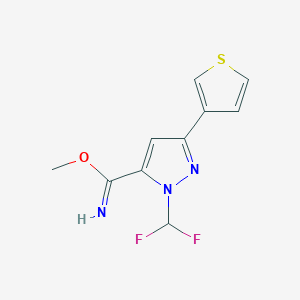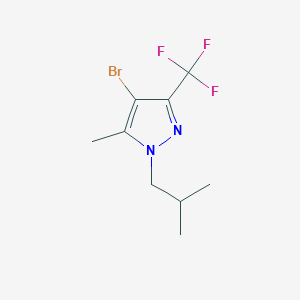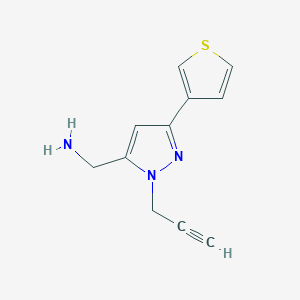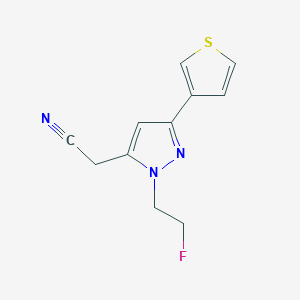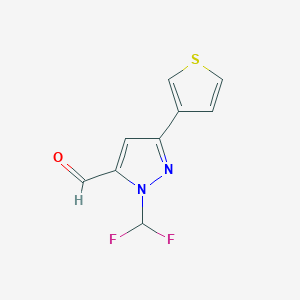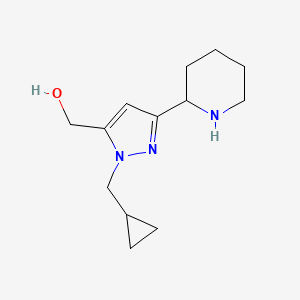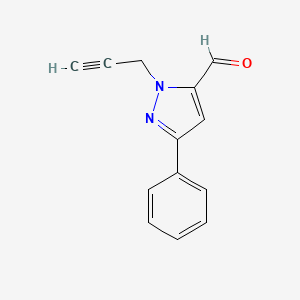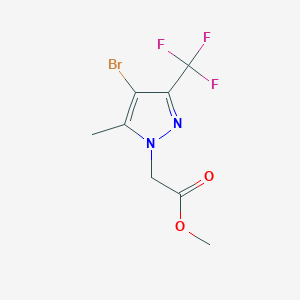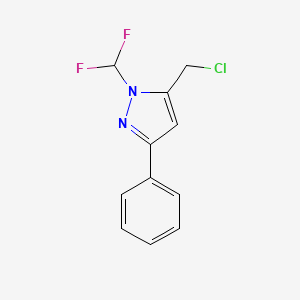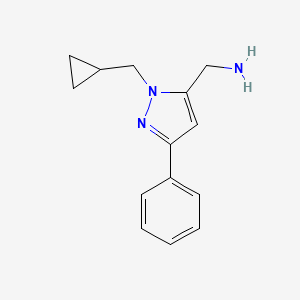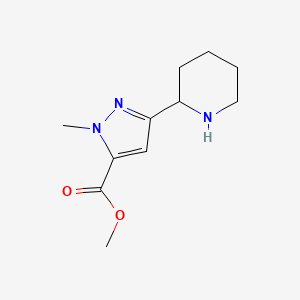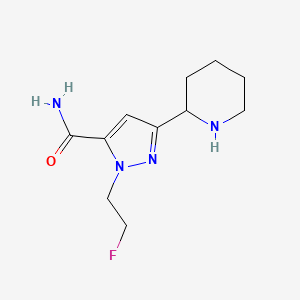
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
描述
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a useful research compound. Its molecular formula is C10H15N5 and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
It is known that azide-containing compounds can undergo copper-catalyzed azide-alkyne cycloaddition reactions . This “click” chemistry reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function or activity.
Biochemical Pathways
Given its potential targets, it may influence pathways related to signal transduction, enzyme regulation, and metabolism .
Pharmacokinetics
It is known that azide-containing compounds can be used in biomaterials, carbon nanotubes, and graphene sheets, suggesting potential applications in drug delivery systems .
Result of Action
Similar compounds have shown antiviral activity and exhibit antitumor activity , suggesting potential therapeutic applications.
Action Environment
The stability and reactivity of azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of catalytic agents .
生化分析
Biochemical Properties
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound is highly reactive and can form stable triazole linkages with alkyne-containing molecules in the presence of a copper catalyst . This interaction is crucial for labeling and tracking biomolecules in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect telomerase activity in HeLa cells, leading to telomere shortening and altered cell proliferation . Additionally, this compound can induce oxidative stress in cells, impacting redox homeostasis and cellular viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group facilitates the formation of triazole rings via click chemistry, enabling the compound to bind covalently to target molecules . This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit telomerase activity by incorporating into the 3’-terminus of DNA . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its degradation products can accumulate and potentially interfere with cellular functions. Long-term exposure to this compound has been associated with sustained telomere shortening and reduced cell viability in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic conversion through azide reduction and subsequent conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and subcellular localization signals . These factors determine the compound’s localization and accumulation within cells, impacting its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-15-10(6-7-12-14-11)8-4-2-3-5-9(8)13-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUSDPPBVCWOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


